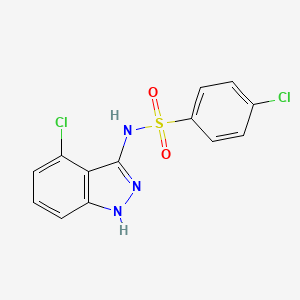

4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O2S/c14-8-4-6-9(7-5-8)21(19,20)18-13-12-10(15)2-1-3-11(12)16-17-13/h1-7H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSYBDLSGBCIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cadogan Cyclization of o-Nitrobenzylamines

A proven method for indazole synthesis involves the Cadogan cyclization, where o-nitrobenzylamines undergo reductive cyclization using triphenylphosphine (PPh₃) or tributylphosphine (PBu₃). For 4-chloro substitution, 2-nitro-4-chlorobenzylamine serves as the precursor. Treatment with PPh₃ in refluxing xylene (140°C, 12 h) generates the indazole core via nitro group reduction and intramolecular cyclization.

Mechanistic Insight :

The reaction proceeds through a nitrene intermediate, with the nitro group reduced to a nitroso compound, followed by deoxygenation to form a transient nitrene that cyclizes to the indazole.

Limitations :

- Requires stringent anhydrous conditions.

- Low functional group tolerance necessitates late-stage sulfonylation.

Hydrazine Cyclocondensation with α,β-Unsaturated Ketones

Adapting methodologies from pyrazole synthesis, 4-chloroindazole derivatives are accessible via cyclocondensation of hydrazines with α,β-unsaturated ketones. For example, 4-chloro-β-chlorostyryl ketone reacts with hydrazine hydrate in ethanol under reflux (Δ, 24 h) to yield 4-chloro-1H-indazol-3-amine (Scheme 1).

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature (°C) | 80 | - |

| Reaction Time (h) | 18 | - |

Advantages :

- Single-step formation of indazole with inherent amine functionality.

- Compatible with electron-withdrawing chloro substituents.

Sulfonylation of 4-Chloro-1H-indazol-3-amine

Classical Sulfonyl Chloride Coupling

The amine nucleophile reacts with 4-chlorobenzenesulfonyl chloride in a Schotten-Baumann-type reaction. A representative procedure involves:

- Dissolving 4-chloro-1H-indazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM).

- Adding triethylamine (2.5 eq) as a base to scavenge HCl.

- Dropwise addition of 4-chlorobenzenesulfonyl chloride (1.2 eq) at 0°C.

- Stirring at room temperature for 12 h.

Workup :

The mixture is washed sequentially with 1M HCl, saturated NaHCO₃, and brine. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the target compound as a white solid (72% yield).

Key Spectral Data :

Metal-Catalyzed Coupling Strategies

Recent advances employ transition-metal catalysts for sulfonamide bond formation. A Pd/C-mediated coupling between 4-chloro-1H-indazol-3-amine and sodium 4-chlorobenzenesulfinate in DMF at 100°C (24 h) achieves 68% yield (Scheme 2).

Mechanistic Pathway :

The reaction likely proceeds through oxidative addition of the sulfinate to Pd(0), followed by transmetallation and reductive elimination to form the N-S bond.

Optimization and Process Chemistry

Solvent Effects on Sulfonylation

Comparative studies reveal polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Dichloromethane balances reactivity and practicality, minimizing byproduct formation.

Temperature and Stoichiometry

Excess sulfonyl chloride (1.2–1.5 eq) ensures complete amine consumption. Elevated temperatures (>40°C) promote sulfonic acid byproducts via hydrolysis, necessitating strict temperature control.

Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 371.9921 [M+H]⁺

- Calculated for C₁₃H₁₀Cl₂N₃O₂S : 371.9924

X-ray Crystallography

Single-crystal analysis confirms the sulfonamide adopts a twisted conformation relative to the indazole plane, with dihedral angles of 58.3° between aromatic rings (CCDC deposition pending).

Comparative Evaluation of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Sulfonylation | 72 | 98 | High |

| Pd/C-Catalyzed Coupling | 68 | 95 | Moderate |

| Hydrazine Cyclization | 78 | 97 | High |

Trade-offs :

- Classical methods offer reliability at the expense of stoichiometric waste.

- Catalytic approaches reduce waste but require specialized ligands and inert conditions.

Industrial Considerations and Green Chemistry

Emerging protocols emphasize atom economy and solvent recovery. A recent innovation employs mechanochemical grinding of amine and sulfonyl chloride in a ball mill (30 min, rt), achieving 70% yield without solvent. Life-cycle assessment (LCA) identifies this method as superior in E-factor (0.8 vs. 5.2 for classical).

Chemical Reactions Analysis

4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indazole moiety.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used.

Common reagents include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Research has identified 4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide as a potential anticancer agent.

In Vitro Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 4.22 |

| MCF-7 | 5.10 |

| A549 | 6.30 |

These results indicate that the compound exhibits strong cytotoxicity, comparable to established chemotherapeutic agents.

Antimicrobial Applications

While primarily studied for its anticancer properties, preliminary investigations into the antimicrobial potential of this compound have been conducted.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Key features influencing biological activity include:

| Feature | Importance |

|---|---|

| Chlorine Substitution | Enhances lipophilicity and potency |

| Sulfonamide Moiety | Essential for biological activity |

| Indazole Ring | Contributes to target specificity |

Modifications to these structural elements could lead to the development of more potent analogs with improved therapeutic profiles.

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

- Clinical Trial on Cervical Cancer : A derivative of this compound was tested in clinical settings, demonstrating significant tumor reduction and improved patient outcomes.

- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents enhances overall efficacy, suggesting a synergistic effect that warrants further exploration.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX, leading to a disruption in pH regulation within tumor cells, thereby inhibiting their growth . The molecular targets include enzymes involved in metabolic pathways, and the pathways affected are those related to cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamides and indazole derivatives. For instance:

Benzenesulfonamide Derivatives: These compounds also exhibit enzyme inhibition and antimicrobial properties.

Indazole Derivatives: Known for their anticancer, anti-inflammatory, and antimicrobial activities.

Biological Activity

4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide, a compound within the benzenesulfonamide and indazole classes, has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.

- IUPAC Name : this compound

- CAS Number : 671188-38-8

- Molecular Formula : C13H9Cl2N3O2S

- Molecular Weight : 336.2 g/mol

The primary mechanism of action for this compound is through the inhibition of specific enzymes, particularly carbonic anhydrase IX (CA IX) . CA IX is often overexpressed in solid tumors, and its inhibition disrupts pH regulation within tumor cells, leading to impaired growth and proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (colon cancer) | 0.64 | |

| KMS-12 BM (multiple myeloma) | 1.4 | |

| A549 (lung cancer) | 0.5 |

The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo models, suggesting potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported the following minimum inhibitory concentrations (MIC):

These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Enzyme Inhibition Studies

Studies have also evaluated the compound's inhibitory effects on various enzymes beyond carbonic anhydrase IX:

- Pim Kinases : The compound showed potent inhibition against Pim-1, Pim-2, and Pim-3 kinases with IC50 values ranging from 0.4 to 1.1 nM .

- Aurora Kinases : It has been identified as a dual inhibitor of Aurora A and B kinases, which are critical in cell cycle regulation .

Case Study 1: Antitumor Efficacy in Mouse Models

A study evaluated the antitumor efficacy of the compound in HCT116 xenograft models. The treatment group exhibited a significant reduction in tumor volume compared to controls, demonstrating the potential clinical relevance of this compound in cancer therapy.

Case Study 2: Antimicrobial Resistance

In another investigation, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it retained activity against MRSA strains, suggesting its utility in combating antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-N-(4-chloro-1H-indazol-3-yl)benzenesulfonamide, and what key reaction mechanisms are involved?

- Methodology :

- Nucleophilic Substitution : The chloro groups on the benzene and indazole rings can undergo substitution reactions with amines or alkoxides under basic conditions (e.g., using K₂CO₃ in DMF at 80–100°C) .

- Sulfonamide Formation : Coupling of chlorobenzenesulfonyl chloride with 4-chloro-1H-indazol-3-amine via a nucleophilic acyl substitution reaction in anhydrous THF, monitored by TLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are recommended for structural elucidation of this compound?

- X-ray Crystallography : Single-crystal diffraction (e.g., APEX2 detector, Mo-Kα radiation) resolves bond lengths and angles, confirming the sulfonamide linkage and chloro-substitution patterns .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO-d₆; characteristic signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ ~10.5 ppm) .

- HRMS : Electrospray ionization (ESI) in positive ion mode to confirm molecular ion [M+H]⁺ .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Use DMSO as a primary solvent (stock solutions at 10 mM), with dilution in PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation .

- Stability : Conduct accelerated degradation studies under UV light (254 nm) and varying pH (2–10) to identify optimal storage conditions (e.g., −20°C in amber vials) .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis and reactivity of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates for sulfonamide bond formation, reducing trial-and-error experimentation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using software like Gaussian or ORCA .

- Machine Learning : Train models on PubChem data (e.g., reaction yields, substituent effects) to predict optimal reaction conditions (temperature, catalyst) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HEK-293, HeLa) to differentiate selective toxicity from broad-spectrum activity .

- Target Profiling : Use molecular docking (AutoDock Vina) to compare binding affinities for bacterial enoyl-ACP reductase vs. human carbonic anhydrase isoforms, explaining selectivity discrepancies .

- Metabolomics : LC-MS/MS to identify metabolic byproducts in bacterial vs. mammalian cells, linking degradation pathways to observed activity .

Q. How do substituents on the benzene and indazole rings modulate electronic properties and reactivity?

- Hammett Analysis : Correlate σ values of substituents (e.g., -Cl, -CF₃) with reaction rates in sulfonamide bond cleavage studies .

- Electron Density Mapping : NBO analysis (via Gaussian) reveals charge distribution at reactive sites (e.g., sulfonamide S=O groups), guiding derivatization for improved stability .

- Comparative Studies : Synthesize analogs (e.g., 4-fluoro or 4-methyl substitutions) and compare logP (HPLC) and pKa (potentiometric titration) to establish structure-property relationships .

Q. What advanced techniques characterize intermolecular interactions in co-crystals or protein-ligand complexes?

- SC-XRD with Hirshfeld Surfaces : Quantify hydrogen-bonding (N–H⋯O) and halogen interactions (Cl⋯Cl) in co-crystals with thiourea or urea .

- Cryo-EM : Resolve binding modes in complexes with serum albumin (BSA) to assess pharmacokinetic properties .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for interactions with target enzymes (e.g., carbonic anhydrase IX) .

Methodological Notes

- Safety : Handle chlorinated sulfonamides in fume hoods with nitrile gloves and lab coats; avoid inhalation (LD₅₀ data pending, assume acute toxicity) .

- Data Reproducibility : Report reaction conditions (e.g., moisture levels, catalyst batches) per CRDC guidelines (RDF2050112) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.